molecular formula C13H11N3O4 B1682176 S-Pomalidomide CAS No. 202271-89-4

S-Pomalidomide

Número de catálogo B1682176
Número CAS: 202271-89-4
Peso molecular: 273.24 g/mol
Clave InChI: UVSMNLNDYGZFPF-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It was approved for medical use in the United States in February 2013, and in the European Union in August 2013 . It is an immunomodulatory antineoplastic agent .


Synthesis Analysis

A multi-step continuous flow approach for the synthesis of pomalidomide has been described, yielding 38-47% overall yield . The synthesis involves the use of flow chemistry, allowing for safe operation, excellent reproducibility, and an efficient process .


Molecular Structure Analysis

The structure and polymorphic modification of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The structure of pomalidomide is characterized by a racemic mixture .


Chemical Reactions Analysis

Pomalidomide undergoes various chemical reactions. An excess of API was added to the aqueous solution and stirred for 1 h at 25°C on a Hei-Tec 145 magnetic stirrer .


Physical And Chemical Properties Analysis

The physical and chemical properties of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Hematology and Oncology

Summary of the Application

S-Pomalidomide is a new immunomodulatory agent used for the treatment of relapsed/refractory multiple myeloma (MM), a common hematological malignancy . It’s the newest member of the IMiDs class of drugs and has shown improved efficacy and toxicity profile compared to its sister compounds, lenalidomide and thalidomide .

Methods of Application or Experimental Procedures

The exact methods of application are not specified in the sources, but typically, S-Pomalidomide would be administered orally as part of a multi-agent regimen for treating MM .

Results or Outcomes

S-Pomalidomide has demonstrated significant activity in relapsed or refractory myeloma, particularly in patients who are refractory to lenalidomide and bortezomib . The addition of S-Pomalidomide to the anti-myeloma armamentarium is anticipated to have a significant impact on the overall clinical outcome of advanced stage relapsed and refractory MM patients .

Management of Adverse Events in MM Treatment

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

S-Pomalidomide, despite providing survival benefits, has distinct but overlapping safety profiles with other IMiD agents. These safety profiles should be considered at the treatment selection stage and when monitoring and managing adverse events to help patients adhere to their treatments .

Methods of Application or Experimental Procedures

The management of adverse events associated with S-Pomalidomide-based combinations involves monitoring the patient’s health status and adjusting the treatment regimen as necessary .

Results or Outcomes

Effective management of adverse events can help maximize the effectiveness of the treatment and maintain the quality of life of the patient .

Systematic Review and Meta-Analysis of Clinical Trials

Specific Scientific Field

Clinical Research and Oncology

Summary of the Application

S-Pomalidomide has been used in various regimens for the treatment of relapsed multiple myeloma (MM). A systematic review and meta-analysis of clinical trials was conducted to compare different S-Pomalidomide based regimens and identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .

Methods of Application or Experimental Procedures

A comprehensive literature search was performed on PubMed, Cochrane library, Web of Science, Embase and AdisInsight databases. Phase II/III clinical trials on S-Pomalidomide based regimens that have clearly documented efficacy outcomes were included .

Results or Outcomes

The most commonly studied regimen was S-Pomalidomide + LoDex (Low dose dexamethasone) with a total of 16 studies on this regimen. Pooled analysis showed an overall response rate (ORR) of 47.1% across all S-Pomalidomide regimens including both doublet and triplet regimens .

Investigation of Resistance Mechanisms

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Despite significant therapeutic advances, multiple myeloma remains an incurable disease. Approximately half of the patients exhibit resistance to S-Pomalidomide treatment. A multi-omics investigation was conducted to understand the resistance mechanisms of S-Pomalidomide in multiple myeloma .

Methods of Application or Experimental Procedures

Integrated proteomic and metabonomic analyses of 12 plasma samples from multiple myeloma patients who had varying responses to S-Pomalidomide were conducted. Differentially expressed proteins and metabolites were screened, and were further analyzed using pathway analysis and functional correlation analysis .

Results or Outcomes

The findings revealed a consistent decrease in the levels of complement components in the S-Pomalidomide-resistant group. Additionally, there were significant differences in the proportion of T follicular helper cell and B cells in the resistant group. Furthermore, glycine levels were significantly decreased in S-Pomalidomide-resistant patients, and exogenous glycine administration increased the sensitivity of MM cell lines to S-Pomalidomide .

Treatment of EBV-Positive Lymphomas

Specific Scientific Field

Immunology and Oncology

Summary of the Application

S-Pomalidomide has been found to increase immune surface marker expression in EBV-infected tumor cells, which could enhance immune recognition and potentially improve treatment outcomes for EBV-positive lymphomas .

Methods of Application or Experimental Procedures

The exact methods of application are not specified in the sources, but typically, S-Pomalidomide would be administered as part of a treatment regimen for EBV-positive lymphomas .

Results or Outcomes

S-Pomalidomide was shown to increase the expression of B7-2/CD86 mRNA, protein, and surface expression in EBV-infected cells. This suggests that S-Pomalidomide may be useful in the treatment of EBV-positive lymphomas .

Development of Proteolysis-Targeting Chimeras (PROTACs)

Specific Scientific Field

Pharmacology

Summary of the Application

S-Pomalidomide has been used in the development of Proteolysis-Targeting Chimeras (PROTACs), a class of bifunctional molecules that are increasingly used as a strategy to target otherwise intractable cellular proteins .

Methods of Application or Experimental Procedures

The development of PROTACs involves the design and synthesis of bifunctional molecules that can bind to both a target protein and an E3 ubiquitin ligase, inducing proximity between the two and leading to the ubiquitination and degradation of the target protein .

Results or Outcomes

The development of S-Pomalidomide-based PROTACs has shown promise in enhancing the selectivity and potency of these molecules, potentially expanding their therapeutic applications .

Safety And Hazards

Pomalidomide is suspected of damaging fertility or the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . The most frequent grade 3 or higher adverse events were hematological (neutropenia, anemia, and thrombocytopenia) and infections .

Direcciones Futuras

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Future directions include the use of immunomodulatory drugs, proteasome inhibitors, and monoclonal antibodies as post-ASCT maintenance therapies .

Propiedades

IUPAC Name

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Pomalidomide

CAS RN

202271-89-4
Record name Pomalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POMALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Pomalidomide
Reactant of Route 2
Reactant of Route 2
S-Pomalidomide
Reactant of Route 3
S-Pomalidomide
Reactant of Route 4
Reactant of Route 4
S-Pomalidomide
Reactant of Route 5
S-Pomalidomide
Reactant of Route 6
Reactant of Route 6
S-Pomalidomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.